1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene
Overview
Description
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H2Br2F2O2 It is a derivative of benzene, substituted with bromine, difluoromethoxy, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Strong bases like potassium tert-butoxide in solvents like DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would vary based on the specific context of its use, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene
- 1,5-Dibromo-2-(difluoromethoxy)-3-fluorobenzene
- 1,3-Dibromo-5-(trifluoromethoxy)benzene
Uniqueness
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and steric hindrance, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
1,5-dibromo-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5O2/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFTYIQRWGEZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)OC(F)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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